Azido-PEG8-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Azido-PEG8-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Azido-PEG8-amine is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] This molecule incorporates a terminal azide (B81097) group and a primary amine, separated by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3] The azide moiety facilitates covalent modification via "click chemistry," a set of highly efficient and bioorthogonal reactions, while the primary amine allows for straightforward conjugation to biomolecules and surfaces through reactions with carboxylic acids or activated esters.[1][2] The PEG spacer enhances aqueous solubility and reduces steric hindrance, making Azido-PEG8-amine a versatile tool for a variety of applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5][6] This guide provides an in-depth overview of the structure, properties, and common applications of Azido-PEG8-amine, complete with detailed experimental protocols and visualizations to aid researchers in its effective utilization.
Structure and Properties
Azido-PEG8-amine is characterized by its linear structure, which features a primary amine at one terminus and an azide group at the other, connected by a flexible chain of eight ethylene (B1197577) glycol units. This unique architecture imparts a set of desirable physicochemical properties for bioconjugation applications.
Chemical Structure
IUPAC Name: 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
SMILES: NCCOCCOCCOCCOCCOCCOCCOCCOCC(=[N+]=[N-])
Physicochemical Properties
A summary of the key quantitative data for Azido-PEG8-amine is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₈N₄O₈ | [2] |
| Molecular Weight | 438.5 g/mol | [2] |
| CAS Number | 857891-82-8 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | [2] |
| Solubility | Aqueous soluble | [2][3] |
| Storage Conditions | Store at -20°C, protect from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [4][5] |
Key Applications and Experimental Protocols
The dual functionality of Azido-PEG8-amine makes it a valuable reagent in a multitude of bioconjugation and drug development applications. The following sections provide detailed protocols for some of its most common uses.
Protein Labeling with Azido-PEG8-amine via Amine-Reactive Crosslinking
This protocol describes the conjugation of Azido-PEG8-amine to a protein, such as bovine serum albumin (BSA), through the formation of a stable amide bond with a carboxyl group on the protein, activated by EDC and NHS.
Materials:
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Protein (e.g., BSA)
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Azido-PEG8-amine
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting columns
Protocol:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 2-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.
-
Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation with Azido-PEG8-amine:
-
Add a 20- to 50-fold molar excess of Azido-PEG8-amine (dissolved in a small amount of DMSO or water) to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated carboxyl groups. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or a colorimetric assay for azides.
Copper-Free Click Chemistry with Azide-Labeled Proteins
This protocol details the reaction of an azide-labeled protein with a dibenzocyclooctyne (DBCO)-functionalized molecule in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Azide-labeled protein (from the previous protocol)
-
DBCO-functionalized molecule (e.g., a fluorescent dye or a drug)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Reagent Preparation:
-
Dissolve the azide-labeled protein in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-functionalized molecule in DMSO to prepare a 10 mM stock solution.
-
-
Click Reaction:
-
Add a 3- to 10-fold molar excess of the DBCO-functionalized molecule stock solution to the azide-labeled protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification: Remove the unreacted DBCO-functionalized molecule and byproducts using a desalting column or dialysis against PBS.
-
Analysis: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and by UV-Vis spectroscopy or fluorescence spectroscopy to confirm the incorporation of the DBCO-functionalized molecule.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can greatly aid in understanding the role and application of Azido-PEG8-amine.
Conclusion
Azido-PEG8-amine is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables a wide range of applications in bioconjugation and the development of targeted therapeutics. The detailed protocols and visualizations provided in this guide are intended to facilitate the effective use of Azido-PEG8-amine in the laboratory and to inspire new avenues of research in the ever-evolving landscape of drug discovery and development.
